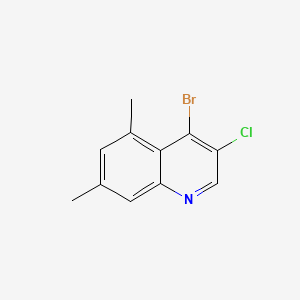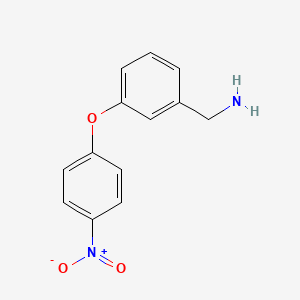![molecular formula C6H9F2N B595984 1,1-Difluoro-5-azaspiro[2.4]heptane CAS No. 1215166-77-0](/img/structure/B595984.png)
1,1-Difluoro-5-azaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoro-5-azaspiro[24]heptane is a chemical compound with the molecular formula C6H9F2N It is characterized by a spirocyclic structure, which includes a nitrogen atom and two fluorine atoms attached to a cyclopropane ring
Vorbereitungsmethoden
The synthesis of 1,1-Difluoro-5-azaspiro[2.4]heptane typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route includes the reaction of a cyclopropane derivative with a fluorinating agent in the presence of a nitrogen source. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Analyse Chemischer Reaktionen
1,1-Difluoro-5-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoro-5-azaspiro[2.4]heptane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
Wirkmechanismus
The mechanism of action of 1,1-Difluoro-5-azaspiro[2.4]heptane involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The fluorine atoms can enhance binding affinity and selectivity, making it a potent modulator of biological pathways.
Vergleich Mit ähnlichen Verbindungen
1,1-Difluoro-5-azaspiro[2.4]heptane can be compared with other spirocyclic compounds, such as:
1,1-Difluoro-2-azaspiro[2.4]heptane: Similar in structure but with a different nitrogen positioning, leading to distinct chemical and biological properties.
1,1-Difluoro-3-azaspiro[2.4]heptane: Another structural isomer with variations in reactivity and applications.
1,1-Difluoro-4-azaspiro[2.4]heptane: Differing in the position of the nitrogen atom, affecting its interaction with molecular targets.
The uniqueness of this compound lies in its specific spirocyclic configuration and the presence of fluorine atoms, which confer distinct chemical and biological properties compared to its analogs.
Eigenschaften
IUPAC Name |
2,2-difluoro-5-azaspiro[2.4]heptane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-2-9-4-5/h9H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMKKJOJODSUMDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CC2(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90669802 |
Source


|
| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215166-77-0 |
Source


|
| Record name | 1,1-Difluoro-5-azaspiro[2.4]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90669802 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: The research paper focuses on the impact of fluorine substitution on proline analogs. How does the structure of 1,1-difluoro-5-azaspiro[2.4]heptane-6-carboxylate compare to proline, and what influence does this have on its conformational preferences?
A1: this compound-6-carboxylate shares the fundamental pyrrolidine ring structure with proline, but it incorporates a unique feature: a difluoromethylene group (CF2) attached to the pyrrolidine ring. This addition creates a spirocyclic system. The study reveals that the presence of this bulky, electronegative difluoromethylene group strongly favors an equatorial orientation relative to the pyrrolidine ring []. This conformational preference directly influences the molecule's properties, including its pKa, lipophilicity, and the kinetics of amide bond rotation, all of which are crucial factors in its potential applications as a proline analog.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-hydroxyfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B595908.png)



![Thiourea, N-(8alpha,9S)-cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B595916.png)
![Ethyl 1,8a-dihydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B595917.png)





